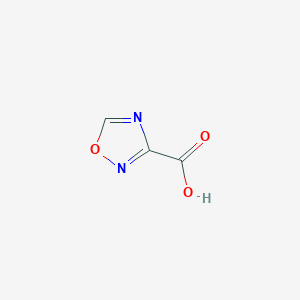

1,2,4-Oxadiazole-3-carboxylic acid

描述

Historical Context and Evolution of 1,2,4-Oxadiazole (B8745197) Chemistry

The journey of the 1,2,4-oxadiazole heterocycle began in 1884, when it was first synthesized by Tiemann and Krüger. encyclopedia.pubnih.gov Initially termed "azoxime" or "furo[ab1]diazole," the compound received limited attention from the scientific community for nearly eight decades. encyclopedia.pubnih.govpsu.edu It was not until the early 1960s, when its propensity for photochemical rearrangement into other heterocyclic systems was observed, that chemists began to take a keen interest in this molecule. encyclopedia.pubnih.govpsu.edu

The study of the biological activities of 1,2,4-oxadiazole derivatives commenced in the early 1940s. nih.gov This exploration culminated two decades later with the introduction of Oxolamine, the first commercial drug featuring a 1,2,4-oxadiazole ring, which was marketed as a cough suppressant. nih.govchim.it The past four decades have witnessed a surge in research, leading to the discovery of a vast array of 1,2,4-oxadiazole-containing compounds with diverse biological activities. nih.gov This escalating interest is reflected in the doubling of publications on the biological applications of 1,2,4-oxadiazoles in the last fifteen years alone. encyclopedia.pubnih.gov

Significance of the 1,2,4-Oxadiazole Heterocycle in Medicinal Chemistry and Materials Science

The five-membered 1,2,4-oxadiazole ring is a versatile framework that has garnered considerable attention for its unique bioisosteric properties and a broad spectrum of biological activities. encyclopedia.pubnih.gov This makes it a prime candidate for the development of novel drugs. encyclopedia.pubnih.gov

In medicinal chemistry, the 1,2,4-oxadiazole nucleus is considered a valuable pharmacophore. nih.gov Its derivatives have been extensively investigated and have shown a wide range of biological functions, including:

Anticancer encyclopedia.pubnih.gov

Anti-inflammatory nih.gov

Anticonvulsant nih.gov

Antiviral nih.govgoogle.com

Antibacterial nih.gov

Antifungal nih.gov

Antidepressant nih.gov

Antiangiogenic nih.gov

Analgesic nih.gov

Anti-insomnia nih.gov

Anti-oedema nih.gov

Antiparasitic nih.gov

Anti-Alzheimer nih.gov

A key feature of the 1,2,4-oxadiazole heterocycle is its bioisosteric equivalence to ester and amide moieties. encyclopedia.pubnih.govnih.gov This allows it to form specific interactions, such as hydrogen bonds, making it a useful substitute when the instability of ester and amide groups, for instance through hydrolysis, is a concern. encyclopedia.pubnih.gov

Beyond its pharmaceutical applications, 1,2,4-oxadiazole derivatives have also found utility in materials science as supramolecular liquid crystals and high-energy density materials (HEDMs). encyclopedia.pubnih.govrsc.org The unique electronic and optical properties imparted by the oxadiazole ring make these compounds promising for the development of new optoelectronic devices. ontosight.ai

Distinction and Comparative Analysis with Other Oxadiazole Isomers in Academic Research

Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. encyclopedia.pubnih.gov Depending on the arrangement of the nitrogen atoms, four distinct isomers exist: 1,2,3-oxadiazole (B8650194), 1,2,4-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole (B1194373). encyclopedia.pubnih.gov

While all isomers have their specific applications, the 1,3,4-oxadiazole isomer has garnered the most significant interest in scientific research. encyclopedia.pubnih.gov It has a wide range of applications in the pharmaceutical and dyestuff industries, as well as in scintillating materials. encyclopedia.pubnih.gov In contrast, 1,2,5-oxadiazole derivatives are primarily used as high-energy density materials and as biologically active compounds with cytotoxic properties. encyclopedia.pubnih.gov The 1,2,3-oxadiazole isomer is the least explored due to its inherent instability and tendency to undergo ring-opening to form substituted diazomethanes. encyclopedia.pubnih.gov

The 1,2,4-oxadiazole ring is considered to have a low level of aromaticity, which contributes to its high tendency to rearrange into more stable heterocyclic systems. psu.educhim.it In terms of reactivity, the N(3) atom exhibits nucleophilic character, while the carbon atoms are electrophilic. chim.it

A comparative overview of the oxadiazole isomers is presented in the table below:

| Isomer | Key Characteristics | Primary Research Focus |

| 1,2,3-Oxadiazole | Unstable, prone to ring-opening. encyclopedia.pubnih.gov | Least explored isomer. encyclopedia.pubnih.gov |

| 1,2,4-Oxadiazole | Bioisostere of ester/amide groups, low aromaticity. encyclopedia.pubnih.govpsu.edunih.gov | Medicinal chemistry, materials science. encyclopedia.pubnih.gov |

| 1,2,5-Oxadiazole | --- | High-energy density materials, cytotoxic agents. encyclopedia.pubnih.gov |

| 1,3,4-Oxadiazole | Most widely studied isomer. encyclopedia.pubnih.govresearchgate.net | Pharmaceuticals, dyestuffs, scintillators. encyclopedia.pubnih.gov |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,2,4-oxadiazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2N2O3/c6-3(7)2-4-1-8-5-2/h1H,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOFBRSPSLRPIOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NO1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 1,2,4 Oxadiazole 3 Carboxylic Acid and Its Derivatives

Amidoxime-Based Cyclization Routes

The most common and versatile approach to 3,5-disubstituted 1,2,4-oxadiazoles involves the use of amidoximes as key precursors. researchgate.net This strategy, which can be considered a [4+1] approach, utilizes the four atoms of the amidoxime (B1450833) and one carbon atom from an acylating agent to construct the ring. chim.it The general pathway involves the conversion of a nitrile to an amidoxime, which is then acylated and subsequently cyclized to form the desired 1,2,4-oxadiazole (B8745197). nih.gov

Amidoxime Generation from Nitriles and Hydroxylamine (B1172632)

The foundational step in many 1,2,4-oxadiazole syntheses is the preparation of the amidoxime intermediate. This is typically achieved through the reaction of a nitrile with hydroxylamine. nih.gov This transformation is a robust and widely used method for creating the necessary H₂N-C(R)=N-OH functionality required for the subsequent cyclization steps. The process is a key part of a multi-step synthesis that allows for the construction of the oxadiazole core from widely available nitrile and carboxylic acid building blocks. nih.gov

O-Acylation of Amidoximes Followed by Cyclodehydration

A frequently employed method for synthesizing 1,2,4-oxadiazoles is a two-step process starting from the amidoxime. The first step involves the O-acylation of the amidoxime with a suitable carboxylic acid derivative to form an O-acylamidoxime intermediate. researchgate.netnih.gov This intermediate can be, and in many cases is, isolated before the final ring-closing step. mdpi.comchim.it

The second step is the cyclodehydration of the isolated O-acylamidoxime. This intramolecular condensation reaction eliminates a molecule of water to form the stable 1,2,4-oxadiazole ring. nih.gov The cyclization is often promoted by heating, sometimes in the presence of a basic buffer, to yield the final product. nih.gov While effective, this stepwise approach can be complicated by the potential for the O-acylamidoxime intermediate to undergo hydrolytic cleavage or other side reactions under the cyclization conditions. nih.gov

Direct Condensation with Carboxylic Acids and Their Derivatives (e.g., acyl chlorides, esters, anhydrides)

To streamline the synthesis, one-pot procedures have been developed that avoid the isolation of the O-acylamidoxime intermediate. nih.gov In these methods, the amidoxime is reacted directly with a carboxylic acid or its activated derivative, such as an acyl chloride, anhydride, or ester. mdpi.comresearchgate.net The reaction proceeds through the in-situ formation of the O-acylamidoxime, which then undergoes spontaneous or catalyzed cyclization under the reaction conditions to afford the 1,2,4-oxadiazole. researchgate.net

The use of dicarboxylic acid anhydrides in this one-pot condensation is particularly beneficial for synthesizing 1,2,4-oxadiazoles that bear a carboxylic acid functionality. mdpi.com Similarly, esters can be effectively condensed with amidoximes at room temperature in superbasic media like NaOH/DMSO to yield the desired heterocycles. nih.govresearchgate.net Acyl chlorides are also common reagents for the initial acylation step. mdpi.comresearchgate.net

When using a free carboxylic acid as the acylating agent, an activating agent or coupling reagent is required to facilitate the initial O-acylation of the amidoxime. chim.it These reagents are analogous to those used in peptide synthesis. The reactivity of amidoximes is comparable to that of amines, allowing for the use of a wide array of standard amide coupling methods. mdpi.com

Commonly used coupling reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and dicyclohexylcarbodiimide (B1669883) (DCC), often used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt). chim.it Another effective activating agent is 1,1'-Carbonyldiimidazole (B1668759) (CDI), which reacts with the carboxylic acid to form a highly reactive acylimidazole intermediate that readily acylates the amidoxime. mdpi.comchim.it The Vilsmeier reagent has also been reported to activate carboxylic acids for the O-acylation step, leading to good to excellent yields of the final product. mdpi.comnih.gov

| Coupling Reagent | Function | Typical Use |

| EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Activates carboxylic acids to form a reactive O-acylisourea intermediate. | Used for direct condensation of carboxylic acids with amidoximes. chim.it |

| CDI (1,1'-Carbonyldiimidazole) | Activates carboxylic acids by forming a reactive acylimidazole. | Effective for one-pot synthesis in systems like NaOH/DMSO. mdpi.comchim.it |

| DCC (Dicyclohexylcarbodiimide) | Similar to EDC, activates carboxylic acids. | A classic coupling reagent for this transformation. chim.it |

| Vilsmeier Reagent | Activates both the carboxylic acid and the intermediate for cyclization. | Enables a one-pot procedure from nitriles and carboxylic acids. mdpi.comnih.gov |

The cyclodehydration step, whether from an isolated O-acylamidoxime or as the final step in a one-pot reaction, is often facilitated by a catalyst. A variety of catalytic systems, ranging from organic bases to inorganic bases, have been employed.

Tetrabutylammonium fluoride (B91410) (TBAF) is a widely used catalyst for promoting the cyclocondensation of O-acylamidoximes at room temperature, typically in a solvent like tetrahydrofuran (B95107) (THF). mdpi.com The reaction time is dependent on the amount of TBAF used. mdpi.com Organic bases such as pyridine (B92270) are also effective, particularly when acyl chlorides or anhydrides are used as the acylating agents. mdpi.comresearchgate.net

In recent years, the use of strong inorganic bases in polar aprotic solvents has gained prominence for conducting these reactions at ambient temperatures. Superbasic media, such as sodium hydroxide (B78521) or potassium hydroxide in dimethyl sulfoxide (B87167) (DMSO), have proven highly effective for the one-pot synthesis of 1,2,4-oxadiazoles from amidoximes and esters, acyl chlorides, or carboxylic acids activated with CDI. mdpi.comnih.gov Other inorganic bases like potassium carbonate (K₂CO₃) have also been successfully used. mdpi.com

| Catalyst/Base | Solvent | Temperature | Application |

| TBAF | THF | Room Temp. | Cyclocondensation of pre-formed O-acylamidoximes. mdpi.com |

| NaOH / KOH | DMSO, DMF, DMA | Room Temp. | One-pot synthesis from amidoximes and esters or activated acids. mdpi.com |

| K₂CO₃ | DMSO, Dioxane | Room Temp. | Synthesis from amidoximes and esters. mdpi.com |

| Pyridine | Pyridine | Varies | Used with acyl chlorides and anhydrides. mdpi.comresearchgate.net |

1,3-Dipolar Cycloaddition Approaches

An alternative major pathway to the 1,2,4-oxadiazole ring is through a 1,3-dipolar cycloaddition reaction, which is classified as a [3+2] cycloaddition. chim.it This method involves the reaction of a nitrile oxide (the three-atom component) with a dipolarophile containing a carbon-nitrogen triple bond, such as a nitrile (the two-atom component). nih.govresearchgate.net

Nitrile oxides are typically generated in situ from precursor molecules like hydroximoyl chlorides (chlorinated aldoximes) under basic conditions. mdpi.com These reactive intermediates then readily undergo cycloaddition with a nitrile to form the 1,2,4-oxadiazole heterocycle. This approach has been successfully applied to the synthesis of various derivatives, including those attached to uracil (B121893) and phosphonate (B1237965) moieties. mdpi.com

A significant challenge with this route is the propensity of the highly reactive nitrile oxide to dimerize, which can lead to the formation of undesired byproducts like 1,2,5-oxadiazole-2-oxides (furoxans). nih.gov However, the use of catalysts, such as platinum(IV) complexes, has been shown to promote the desired cycloaddition and suppress dimerization, allowing the reaction to proceed under mild conditions. nih.gov

Reaction of Nitrile Oxides with Nitriles

A significant route to 1,2,4-oxadiazoles involves the [3+2] cycloaddition reaction between a nitrile oxide and a nitrile. chim.it This method is atom-economical but can be challenged by the high reactivity of nitrile oxides, which can lead to dimerization, forming furoxans (1,2,5-oxadiazole-2-oxides) or 1,2,4-oxadiazole-4-oxides. nih.govresearchgate.net The reactivity of the nitrile's triple bond also plays a crucial role in the success of this transformation. nih.gov

Nitrile oxides are typically generated in situ from precursors like α-nitroketones or oxime halides. organic-chemistry.orgnih.gov For instance, iron(III) nitrate (B79036) can mediate the nitration of alkynes to form α-nitroketones, which then dehydrate to provide nitrile oxides for subsequent cycloaddition. organic-chemistry.org Another approach involves the water-assisted generation of nitrile oxides from oxime halides under mild acidic conditions (pH 4-5), offering a greener alternative to traditional methods that use organic solvents and basic conditions. nih.gov

The regioselectivity of the cycloaddition between nitrile oxides and C=N bonds is influenced by the electronegativity and electron density distribution in the frontier orbitals of the reacting species. nih.gov

Catalytic Enhancements in Cycloaddition Protocols

To overcome the challenges associated with the uncatalyzed cycloaddition of nitrile oxides, various catalytic systems have been developed. These catalysts enhance reaction rates, improve yields, and can control regioselectivity.

For example, a platinum(IV) catalyst has been shown to facilitate the 1,3-dipolar cycloaddition of nitrile oxides with nitriles under mild conditions. nih.gov Silver(I) triflate (AgOTf) catalyzes the [2+3] cycloaddition of silyl (B83357) nitronates with chloroacetonitrile. mdpi.com In this reaction, the silyl nitronate serves as a nitrile oxide precursor. mdpi.com

Copper-catalyzed cascade reactions represent another advancement, enabling the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidines and methylarenes under mild, oxidative conditions. mdpi.com Furthermore, an oxidative cycloaddition of aldoximes with nitriles can be promoted by 2-iodosylbenzoic acid triflate, which can be generated in situ from catalytic amounts of 2-iodobenzoic acid. mdpi.com

| Catalyst/Promoter | Reactants | Product | Key Features |

| Platinum(IV) | Nitrile Oxides, Nitriles | 1,2,4-Oxadiazoles | Mild reaction conditions. nih.gov |

| Silver(I) Triflate (AgOTf) | Silyl Nitronates, Chloroacetonitrile | 1,2,4-Oxadiazoles | Metal-catalyzed cycloaddition. mdpi.com |

| Copper Catalyst | Amidines, Methylarenes | 3,5-Disubstituted-1,2,4-oxadiazoles | Cascade oxidative reaction under mild conditions. mdpi.com |

| 2-Iodosylbenzoic Acid Triflate | Aldoximes, Nitriles | 1,2,4-Oxadiazoles | In situ generation of the oxidant from a catalytic precursor. mdpi.com |

| PTSA-ZnCl₂ | Amidoximes, Organic Nitriles | 3,5-Disubstituted-1,2,4-oxadiazoles | Efficient and mild catalyst system. organic-chemistry.org |

Advanced Synthetic Techniques and Process Intensification

In the quest for more efficient, scalable, and environmentally friendly synthetic routes, advanced techniques such as one-pot procedures, microwave-assisted synthesis, and applications in high-throughput synthesis have been explored.

One-Pot Synthetic Procedures for Enhanced Efficiency

One-pot syntheses offer significant advantages by reducing reaction time, minimizing waste, and simplifying purification processes. ias.ac.in Several one-pot methods for the synthesis of 1,2,4-oxadiazoles have been reported, often starting from readily available materials like nitriles or carboxylic acids.

One such protocol involves the reaction of nitriles, hydroxylamine, and an acyl chloride in a single vessel. ias.ac.in For example, aryl nitriles can react with hydroxylamine to form an amidoxime intermediate, which is then acylated and cyclized in the same pot to yield the desired 1,2,4-oxadiazole. ias.ac.in Another approach utilizes the reaction of amidoximes with dicarboxylic acid anhydrides in a NaOH/DMSO medium, which is particularly useful for synthesizing 1,2,4-oxadiazoles bearing a carboxylic acid functionality. mdpi.comresearchgate.net

Baykov et al. developed a one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and carboxylic acid esters at room temperature using a superbasic NaOH/DMSO medium. nih.gov Other notable one-pot methods include the use of the Vilsmeier reagent to activate carboxylic acids for reaction with amidoximes and the reaction of gem-dibromomethylarenes with amidoximes. nih.gov

A base-mediated, one-pot synthesis from nitriles, aldehydes, and hydroxylamine hydrochloride has also been developed, where the aldehyde serves as both a reactant and an oxidant. rsc.org

Microwave-Assisted Synthesis for Reaction Acceleration

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. acs.orgnih.govwjarr.com The synthesis of 1,2,4-oxadiazoles has greatly benefited from this technology.

Microwave-assisted methods have been developed for the rapid and efficient synthesis of 1,2,4-oxadiazoles from carboxylic acids and amidoximes. acs.orgnih.gov These protocols can be performed in one-pot, two-step procedures and are characterized by their robustness and high yields. nih.gov The use of polymer-supported reagents in conjunction with microwave heating further simplifies purification and allows for the rapid optimization of reaction conditions. acs.org For instance, a one-pot reaction between nitriles, hydroxylamine, and Meldrum's acid under microwave irradiation and solvent-free conditions affords 3,5-disubstituted 1,2,4-oxadiazoles in good to excellent yields. organic-chemistry.org

| Method | Reactants | Conditions | Advantages |

| One-Pot, Two-Step | Carboxylic Acids, Amidoximes | Microwave Irradiation | Short reaction times, high yields, robust. nih.gov |

| Polymer-Supported Reagents | Carboxylic Acids, Amidoximes | Microwave Heating | Simplified purification, rapid optimization. acs.org |

| Solvent-Free | Nitriles, Hydroxylamine, Meldrum's Acid | Microwave Irradiation | Good to excellent yields, environmentally friendly. organic-chemistry.org |

Application in DNA-Encoded Library (DEL) Synthesis

DNA-Encoded Library (DEL) technology is a powerful platform for drug discovery, enabling the screening of vast numbers of small molecules. The synthesis of 1,2,4-oxadiazoles on DNA-conjugated substrates is therefore of significant interest. nih.gov

A multistep protocol for the on-DNA synthesis of 3,5-disubstituted 1,2,4-oxadiazoles has been developed. nih.govacs.orgresearchgate.net This process involves the conversion of a DNA-conjugated aryl nitrile to the corresponding amidoxime using hydroxylamine. nih.gov This is followed by O-acylation with a variety of carboxylic acids and subsequent cyclodehydration to form the 1,2,4-oxadiazole ring. nih.gov The final cyclodehydration step is typically performed by heating in a slightly basic buffer. nih.govacs.org This methodology paves the way for the creation of 1,2,4-oxadiazole-focused DNA-encoded libraries for drug discovery screening. nih.gov

Challenges and Innovations in Synthetic Approaches for 1,2,4-Oxadiazole-3-carboxylic Acid

Despite the numerous synthetic methods available, challenges remain, particularly concerning reaction conditions, substrate scope, and the formation of byproducts. nih.govresearchgate.net Traditional methods often require harsh conditions, long reaction times, or result in difficult-to-purify mixtures. nih.gov

Innovations in this area focus on developing milder, more efficient, and more versatile synthetic protocols. The development of one-pot syntheses at room temperature, for example, addresses the need for milder conditions and operational simplicity. nih.govmdpi.com However, these methods can sometimes suffer from long reaction times and variable yields. nih.gov

The use of superacids like trifluoromethanesulfonic acid (TfOH) in tandem reactions offers a rapid synthesis of 1,2,4-oxadiazoles, but the harshness of the reagent limits the substrate scope to those that can withstand such conditions. nih.gov Similarly, photoredox catalysis provides a "green chemistry" approach, but may be limited by moderate yields. nih.gov

A significant challenge in the 1,3-dipolar cycloaddition route is the potential for nitrile oxide dimerization. nih.gov Catalytic methods are being developed to favor the desired cycloaddition over this side reaction. The inherent reactivity of the 1,2,4-oxadiazole ring itself, characterized by a weak O-N bond and low aromaticity, can also pose a challenge, as the ring can be prone to rearrangement under certain conditions. researchgate.net

Future innovations will likely focus on the development of more robust and selective catalytic systems, the expansion of substrate scope for mild, one-pot procedures, and the further application of flow chemistry and other process intensification technologies to enable the large-scale, efficient synthesis of this compound and its derivatives.

Chemical Transformations and Reactivity of 1,2,4 Oxadiazole 3 Carboxylic Acid and Its Derivatives

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group at the 3-position of the 1,2,4-oxadiazole (B8745197) ring undergoes typical reactions of carboxylic acids, allowing for the synthesis of a variety of derivatives.

Amidation Reactions and Carboxamide Formation

The conversion of 1,2,4-oxadiazole-3-carboxylic acid to its corresponding carboxamides is a common transformation. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride, and then reacting it with an appropriate amine. lew.ro Coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), dicyclohexylcarbodiimide (B1669883) (DCC), or carbonyldiimidazole (CDI) can also be used to facilitate the direct reaction between the carboxylic acid and an amine. chim.itmdpi.com These amidation reactions are crucial for creating diverse molecular structures with potential biological activities. libretexts.org

For instance, the synthesis of 4-[3-(tert-butyl)-1,2,4-oxadiazol-5-yl)-N-(1-hydroxy-2-methylpropan-2-yl]benzamide was accomplished by first converting the corresponding carboxylic acid to its acyl chloride in situ using thionyl chloride, followed by reaction with 2-amino-2-methyl-1-propanol. lew.ro

Table 1: Examples of Amidation Reagents

| Coupling Reagent | Abbreviation |

|---|---|

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC |

| Dicyclohexylcarbodiimide | DCC |

| Carbonyldiimidazole | CDI |

| Thionyl chloride | SOCl₂ |

Esterification Reactions for Prodrug Development and Functionalization

Esterification of the carboxylic acid group is a key strategy for developing prodrugs and for further functionalization. google.com Lower alkyl esters of carboxylic acids are common prodrug forms, which can be synthesized by standard esterification methods. google.com For example, the reaction of this compound with diazomethane (B1218177) can yield the corresponding methyl ester quantitatively. lew.ro Another approach involves the reaction with alkyl halides in the presence of a base. The resulting esters can exhibit modified physicochemical properties, such as increased lipophilicity, which can improve oral bioavailability.

Conversion to Acyl Halides as Synthetic Intermediates

The carboxylic acid can be converted into more reactive acyl halides, typically acyl chlorides, which serve as versatile intermediates for the synthesis of amides and esters. lew.ronih.gov Thionyl chloride (SOCl₂) and oxalyl chloride are commonly used reagents for this transformation. lew.ronih.gov The resulting acyl chlorides are highly reactive and readily undergo nucleophilic acyl substitution with a wide range of nucleophiles. For example, the reaction of a substituted benzoic acid with oxalyl chloride or thionyl chloride generates the corresponding acyl chloride, which can then be cyclized with an amidoxime (B1450833) to form the 1,2,4-oxadiazole ring. nih.gov

Reactivity of the 1,2,4-Oxadiazole Ring System

The 1,2,4-oxadiazole ring is an electron-deficient system, which influences its reactivity. chim.it It has a low level of aromaticity, and the O-N bond is susceptible to cleavage. chim.it

Nucleophilic Substitution Patterns on the Electron-Deficient Ring

Due to the electron-deficient nature of the 1,2,4-oxadiazole ring, it is more susceptible to nucleophilic attack than electrophilic attack. chim.it The carbon atoms at positions 3 and 5 are electrophilic and can be targets for nucleophiles. chim.itchemicalbook.com For example, 3-chloro-1,2,4-oxadiazoles can undergo nucleophilic aromatic substitution (SNAr) at the C3 position with various nucleophiles. chim.it Similarly, nucleophilic attack at the C5 position has also been observed, sometimes leading to ring-opening and rearrangement reactions. chim.it

Oxidation and Reduction Profiles of the Heterocyclic Core

The 1,2,4-oxadiazole ring can undergo both oxidation and reduction, often leading to ring cleavage. The O-N bond is relatively weak and can be reduced under various conditions. chim.itresearchgate.net A common method for the reduction of the O-N bond is catalytic hydrogenation using molecular hydrogen, which results in the formation of amidine derivatives. researchgate.net A newer system using ammonium (B1175870) formate (B1220265) with palladium on carbon (NH₄CO₂H-Pd/C) has also been shown to be effective for this reduction. researchgate.net

Oxidative reactions of the 1,2,4-oxadiazole core are less common but can occur, particularly with strong oxidizing agents. The stability of the ring to oxidation can be influenced by the nature of the substituents. Some 1,2,4-oxadiazole derivatives have been studied for their antioxidant properties, where they act as radical scavengers, which involves oxidation of the molecule. nih.gov For example, diaryl-1,2,4-oxadiazoles with hydroxyl groups have shown the ability to protect DNA from radical-mediated oxidation. nih.gov

Derivatization Strategies for Structural Diversity Generation

The carboxylic acid moiety at the 3-position of the 1,2,4-oxadiazole ring is a key handle for synthetic modification, enabling the generation of a wide array of derivatives with diverse structural features. These derivatization strategies are pivotal in medicinal chemistry for exploring structure-activity relationships and optimizing the properties of lead compounds. The primary approaches to derivatization involve transformations of the carboxyl group into amides, esters, and other functional groups, which can then be further elaborated.

A common strategy for derivatizing this compound is through the formation of amide bonds. This is typically achieved by first activating the carboxylic acid. One method involves converting the carboxylic acid to its corresponding acyl chloride, which is a highly reactive intermediate. This acyl chloride can then be treated with a variety of amines to yield the desired 1,2,4-oxadiazole-3-carboxamides. rjptonline.org Alternatively, standard peptide coupling reagents can be employed to facilitate the direct formation of the amide bond from the carboxylic acid and an amine, offering a milder and often more efficient route. beilstein-journals.orgmdpi.comnih.gov Reagents such as 1,1'-carbonyldiimidazole (B1668759) (CDI) have been successfully used for this purpose, activating the carboxylic acid in situ for subsequent reaction with an amine. beilstein-journals.orgnih.gov

The synthesis of ester derivatives of this compound is another important derivatization pathway. Similar to amide formation, esterification can proceed through the acyl chloride intermediate or via direct condensation of the carboxylic acid with an alcohol under acidic conditions or in the presence of a coupling agent. These ester derivatives are not only valuable final compounds but can also serve as intermediates for further functionalization.

A particularly fruitful strategy for generating structural diversity is the synthesis of 1,2,4-oxadiazole-3-carbohydrazides. These are typically prepared by the reaction of the corresponding ester with hydrazine (B178648) hydrate. The resulting carbohydrazide (B1668358) is a versatile building block that can undergo condensation reactions with various aldehydes and ketones to produce a wide range of N-acylhydrazones. For instance, a series of arylidene (3-phenyl)-1,2,4-oxadiazolyl-5-carboxyhydrazides has been synthesized, demonstrating the utility of this approach for creating libraries of structurally diverse molecules. nih.gov

The following tables summarize some of the key derivatization reactions of this compound and its derivatives, showcasing the variety of reagents that can be used and the types of products that can be obtained.

Table 1: Synthesis of 1,2,4-Oxadiazole-3-Carboxamide Derivatives

| Carboxylic Acid Derivative | Amine | Coupling Agent/Method | Product | Reference(s) |

| This compound | Various primary/secondary amines | Acyl chloride formation followed by amination | 1,2,4-Oxadiazole-3-carboxamides | rjptonline.org |

| 4-Aminobenzoic acid | tert-Butylamidoxime | N,N'-Carbonyldiimidazole (CDI) | 4-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)aniline | d-nb.info |

| This compound | Various amines | 1,1'-Carbonyldiimidazole (CDI) | 1,2,4-Oxadiazole-3-carboxamides | beilstein-journals.orgnih.gov |

| 2-(1-Naphthyl)propionic acid | Amine compound 19 | CDI-mediated amide coupling | Naphthylacetamide compound 20 | ipbcams.ac.cn |

Table 2: Synthesis and Reactions of 1,2,4-Oxadiazole-3-Carbohydrazide Derivatives

| Starting Material | Reagent(s) | Product | Reference(s) |

| Ethyl 1,2,4-oxadiazole-3-carboxylate | Hydrazine hydrate | 1,2,4-Oxadiazole-3-carbohydrazide | nih.gov |

| 1,2,4-Oxadiazole-3-carbohydrazide | Various aromatic aldehydes | Arylidene 1,2,4-oxadiazole-3-carbohydrazides | nih.gov |

| Cinnamic acid hydrazide | Triethyl orthoesters | 1,3,4-Oxadiazole (B1194373) derivatives | openmedicinalchemistryjournal.com |

| Ibuprofen ester | Hydrazine hydrate | Ibuprofen carbohydrazide | wjpmr.com |

| Ibuprofen carbohydrazide | Carbon disulfide, KOH | 5-{1-[4-(2-methyl propyl)phenyl]ethyl}-1,3,4-oxadiazole-2-thiol | wjpmr.com |

Spectroscopic and Analytical Characterization Methodologies in 1,2,4 Oxadiazole 3 Carboxylic Acid Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 1,2,4-oxadiazole (B8745197) derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.

In ¹³C NMR spectra of 1,2,4-oxadiazole derivatives, the carbon atoms of the heterocyclic ring typically resonate in the range of δ 167–175 ppm. nih.gov For instance, in a series of 3,5-disubstituted 1,2,4-oxadiazoles, the signals for the oxadiazole ring carbons were observed at δ 176 and 167 ppm. nih.gov Similarly, studies on other derivatives have reported these carbons in the range of δ 165.4-188.8 ppm. google.com The carbon of a carboxylic acid group attached to the ring would be expected to appear in a distinct region of the spectrum.

¹H NMR spectroscopy provides complementary information. The proton of the carboxylic acid group (–COOH) typically appears as a broad singlet at a downfield chemical shift, often above δ 10.0 ppm, due to its acidic nature. Protons on substituted groups attached to the oxadiazole ring will have characteristic chemical shifts and coupling patterns that aid in the complete structural assignment. For example, in a study of 1,2,4-oxadiazole derivatives, the protons of a methyl group on the ring appeared at δ 2.71 ppm, while aromatic protons on a phenyl substituent were observed between δ 8.25-8.30 ppm and δ 7.46-7.61 ppm. google.com

Table 1: Representative ¹³C and ¹H NMR Chemical Shifts for 1,2,4-Oxadiazole Derivatives

| Compound Class | Functional Group | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) |

| 3,5-Disubstituted-1,2,4-oxadiazoles nih.gov | Oxadiazole Ring Carbons | 167-176 | - |

| 3-Benzoyl-5-alkyl-1,2,4-oxadiazoles google.com | Oxadiazole Ring Carbons | 165.4-188.8 | - |

| 3-Benzoyl-5-methyl-1,2,4-oxadiazole google.com | Phenyl Protons | - | 7.50-7.68, 8.25-8.27 |

| 3-Benzoyl-5-methyl-1,2,4-oxadiazole google.com | Methyl Protons | - | 2.71 |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 1,2,4-oxadiazole-3-carboxylic acid, key vibrational modes are associated with the carboxylic acid group and the oxadiazole ring.

The carboxylic acid moiety is characterized by a broad O–H stretching band, typically appearing in the region of 2500–3300 cm⁻¹. The C=O (carbonyl) stretching vibration of the carboxylic acid is expected to produce a strong, sharp absorption band between 1700 and 1725 cm⁻¹. The C–O stretching and O–H bending vibrations also provide characteristic bands in the fingerprint region.

The 1,2,4-oxadiazole ring itself exhibits several characteristic vibrations. The C=N stretching vibration is typically observed in the range of 1600–1680 cm⁻¹. google.comnih.gov The N–O and C–O–C stretching vibrations of the ring also give rise to absorptions in the fingerprint region, generally between 1000 and 1300 cm⁻¹. ijpcbs.combrieflands.com For instance, in a study of 3-benzoyl-5-methyl-1,2,4-oxadiazole, characteristic absorptions for the oxadiazole ring were observed at 1713, 1681, and 1581 cm⁻¹. google.com

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Carboxylic Acid | O–H Stretch (broad) | 2500–3300 | nih.gov |

| Carboxylic Acid | C=O Stretch | 1700–1725 | brieflands.com |

| 1,2,4-Oxadiazole Ring | C=N Stretch | 1600–1680 | google.comnih.gov |

| 1,2,4-Oxadiazole Ring | N–O Stretch | 1000–1300 | ijpcbs.combrieflands.com |

| 1,2,4-Oxadiazole Ring | C–O–C Stretch | 1000–1300 | ijpcbs.combrieflands.com |

Mass Spectrometry (MS) for Molecular Ion Analysis and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and, through fragmentation analysis, offers insights into its structure. For this compound, the molecular ion peak ([M]⁺ or [M+H]⁺) would confirm its molecular weight.

The fragmentation of 1,2,4-oxadiazoles under electron ionization (EI) or electrospray ionization (ESI) often involves the cleavage of the heterocyclic ring. researchgate.netnist.govnih.gov Common fragmentation pathways include the rupture of the N–O and C–C bonds within the ring. nist.gov For this compound, an initial fragmentation would likely be the loss of the carboxyl group (–COOH) as CO₂ (44 Da) and H₂O (18 Da). Subsequent fragmentation of the remaining oxadiazole ring would then occur. The fragmentation patterns of 1,2,4-oxadiazole systems can be complex, sometimes involving skeletal rearrangements. nist.gov High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental composition. d-nb.info

Table 3: Expected Mass Spectrometric Fragments for this compound

| Fragment Ion | Description |

| [M]⁺ or [M+H]⁺ | Molecular Ion |

| [M-COOH]⁺ | Loss of the carboxylic acid group |

| [M-CO₂]⁺ | Loss of carbon dioxide |

| Further fragments | Resulting from the cleavage of the oxadiazole ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy excited states. This technique is useful for investigating the electronic structure and conjugation within this compound.

Table 4: General UV-Vis Absorption Regions for Oxadiazole Derivatives

| Electronic Transition | Typical Wavelength Range (nm) |

| π → π | 200–400 |

| n → π | >300 |

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic methods are essential for assessing the purity of synthesized this compound and for separating it from reaction byproducts and starting materials. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly employed for these purposes.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. For 1,2,4-oxadiazole derivatives, reversed-phase HPLC with a C18 column is often used. ipbcams.ac.cn A mobile phase consisting of a mixture of water and an organic solvent, such as methanol (B129727) or acetonitrile, is typically employed. ipbcams.ac.cn The retention time of the compound is a characteristic property under specific chromatographic conditions and can be used for its identification. The area under the peak in the chromatogram is proportional to the concentration of the compound, allowing for quantitative analysis and purity determination.

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a reaction and to get a preliminary assessment of the purity of a product. A suitable solvent system (mobile phase) is chosen to achieve good separation of the components on a silica (B1680970) gel plate (stationary phase). The separated spots are visualized under UV light or by using a staining agent. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific solvent system.

The choice of the mobile phase for both HPLC and TLC is crucial and is optimized to achieve the best separation. For polar compounds like this compound, a more polar mobile phase might be required. The use of these chromatographic techniques is critical for ensuring the purity of the compound, which is a prerequisite for its use in further studies. nih.govnih.gov

Pharmacological and Biological Research on 1,2,4 Oxadiazole 3 Carboxylic Acid Derivatives

Anticancer Activity and Mechanistic Investigations

Enzyme Inhibition as a Therapeutic Strategy

The anticancer potential of 1,2,4-oxadiazole (B8745197) derivatives is often linked to their ability to inhibit specific enzymes that are crucial for cancer cell proliferation and survival.

Thymidylate Synthetase: Certain 1,2,4-oxadiazole derivatives have been investigated for their ability to inhibit thymidylate synthetase. This enzyme plays a critical role in the synthesis of DNA, and its inhibition can lead to the prevention of tumor growth. nih.gov For instance, 1,2,4-oxadiazole linked 5-fluorouracil (B62378) derivatives have shown promise as anticancer agents by targeting this enzyme. nih.gov

Carbonic Anhydrase Inhibitors: Researchers have explored 1,2,4-oxadiazoles bearing primary arylsulfonamide groups as inhibitors of human carbonic anhydrase (hCA) isoforms, such as hCA II and hCA IX. mdpi.com Some of these compounds have demonstrated significant inhibitory activity, with some showing sub-nanomolar inhibition levels against the hCA IX isoform, which is often associated with cancer. mdpi.com

Other Enzyme Targets: The inhibitory action of 1,2,4-oxadiazole derivatives extends to other enzymes implicated in cancer. For example, some derivatives have been identified as inhibitors of hexokinase-II, an enzyme involved in glucose metabolism that is often upregulated in cancer cells. mdpi.com Additionally, certain 1,2,4-oxadiazole hydroxamate-based derivatives have been studied as histone deacetylase (HDAC) inhibitors. nih.gov

Modulation of Cellular Pathways

Beyond direct enzyme inhibition, 1,2,4-oxadiazole derivatives can exert their anticancer effects by modulating key cellular pathways.

Apoptosis: Several studies have indicated that 1,2,4-oxadiazole derivatives can induce apoptosis, or programmed cell death, in cancer cells. For example, novel 1,2,4-oxadiazole-fused-imidazothiadiazole derivatives have shown the ability to induce apoptosis in human cancer cell lines. nih.gov Similarly, 3,4-diaryl-1,2,4-oxadiazolidin-5-ones have been found to activate apoptosis in breast cancer cells. nih.gov The induction of apoptosis is a desirable characteristic for anticancer drugs as it leads to the selective elimination of tumor cells.

Oxidative Stress: The role of 1,2,4-oxadiazole derivatives in modulating oxidative stress is also an area of investigation. While some studies focus on the antioxidant potential of these compounds, their ability to induce oxidative stress in cancer cells could also contribute to their cytotoxic effects.

Cytotoxic Effects on Specific Cancer Cell Lines

The anticancer activity of 1,2,4-oxadiazole derivatives has been evaluated against a variety of human cancer cell lines, demonstrating a broad spectrum of cytotoxicity.

Breast Cancer (MCF-7): Numerous 1,2,4-oxadiazole derivatives have shown significant cytotoxic effects against the MCF-7 breast cancer cell line. nih.govnih.gov For instance, 1,2,4-oxadiazole linked 5-fluorouracil derivatives and 1,2,4-oxadiazole-1,3,4-oxadiazole-fused derivatives have exhibited potent activity against these cells. nih.govnih.gov

Lung Cancer (A549): The A549 lung cancer cell line has also been a target for evaluating the efficacy of these compounds. nih.govtandfonline.comresearchgate.net Studies have reported that certain 1,2,4-oxadiazole derivatives, including those linked to 1,2,3-triazole moieties and caffeic acid-based hybrids, display notable antiproliferative effects against A549 cells. tandfonline.comresearchgate.netnih.gov

Prostate Cancer (DU-145): Derivatives of 1,2,4-oxadiazole have demonstrated promising activity against the DU-145 prostate cancer cell line. nih.govrjptonline.org Sulfide and sulfonyl derivatives, as well as 1,2,4-oxadiazole linked 5-fluorouracil derivatives, have shown significant inhibitory effects. nih.govrjptonline.org

Leukemia (K562, HL-60): The cytotoxic potential of 1,2,4-oxadiazole derivatives has also been observed in leukemia cell lines. For example, quinoxaline-1,3,4-oxadiazole hybrid derivatives have shown a significant inhibitory effect on the proliferation of HL-60 cells. semanticscholar.org

Table 1: Cytotoxic Activity of Selected 1,2,4-Oxadiazole Derivatives on Various Cancer Cell Lines

| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |

| 1,2,4-Oxadiazole linked 5-fluorouracil | MCF-7 | 0.76 ± 0.044 | nih.gov |

| 1,2,4-Oxadiazole linked 5-fluorouracil | A549 | 0.18 ± 0.019 | nih.gov |

| 1,2,4-Oxadiazole linked 5-fluorouracil | DU-145 | 1.13 ± 0.55 | nih.gov |

| Sulfide/Sulfonyl derivatives | DU-145 | 0.5 - 5.1 | rjptonline.org |

| 1,2,4-Oxadiazole-linked 1,2,3-triazole | A549 | 9.18 - 12.8 | tandfonline.com |

| Caffeic acid-based 1,2,4-oxadiazole | A549 | 18.3 | researchgate.net |

| 1,2,4-Oxadiazole-fused-imidazothiadiazole | MCF-7 | 0.11 - 1.47 | nih.gov |

| 3,4-Diaryl-1,2,4-oxadiazolidin-5-one | MCF-7 | 15.63 | nih.gov |

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Anti-Infective Properties and Antimicrobial Spectrum

The 1,2,4-oxadiazole scaffold is also a key feature in the development of new anti-infective agents with a broad spectrum of activity. researchgate.net

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

Derivatives of 1,2,4-oxadiazole have shown considerable promise as antibacterial agents, effective against both Gram-positive and Gram-negative bacteria. tandfonline.commdpi.com

Gram-Positive Bacteria: A number of 1,2,4-oxadiazole derivatives have demonstrated potent activity against Gram-positive strains such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com For example, a library of 1,2,4-oxadiazoles showed strong antimicrobial activity against S. aureus, with some compounds exhibiting minimum inhibitory concentrations (MIC) as low as 2 µM. mdpi.com Some derivatives have also been found to act synergistically with existing antibiotics like oxacillin (B1211168) against MRSA. mdpi.com

Gram-Negative Bacteria: The antibacterial spectrum of these compounds also extends to Gram-negative bacteria. d-nb.info Certain novel 1,2,4-oxadiazole derivatives have exhibited strong antibacterial effects against Xanthomonas oryzae pv. oryzae and Xanthomonas oryzae pv. oryzicola, pathogens that affect rice. d-nb.info

Antiviral and Antiparasitic Efficacy

The biological activity of 1,2,4-oxadiazole derivatives also includes antiviral and antiparasitic properties. tandfonline.com

Antiviral Activity: Research has shown that 1,2,4-oxadiazole derivatives can be effective against certain viruses. A series of these compounds were designed and synthesized as inhibitors of the papain-like protease (PLpro) of SARS-CoV-2, a crucial enzyme in the viral life cycle. ipbcams.ac.cnnih.gov Some of these derivatives displayed potent antiviral activity against SARS-CoV-2 with EC50 values in the low micromolar range. ipbcams.ac.cnnih.gov

Antiparasitic Activity: The potential of 1,2,4-oxadiazole derivatives as antiparasitic agents has also been explored. Hybrid molecules containing both 1,2,4-triazole (B32235) and 1,3,4-oxadiazole (B1194373) have demonstrated in vitro antiparasitic effects. nih.gov

Table 2: Anti-Infective Activity of Selected 1,2,4-Oxadiazole Derivatives

| Compound Type | Target Organism | Activity Metric | Value | Reference |

| 1,2,4-Oxadiazole derivative | S. aureus | MIC | 2 µM | mdpi.com |

| 1,2,4-Oxadiazole derivative | MRSA | MIC | 4 µM | mdpi.com |

| 1,2,4-Oxadiazole derivative | X. oryzae pv. oryzae | EC50 | 19.44 µg/mL | d-nb.info |

| 1,2,4-Oxadiazole derivative | X. oryzae pv. oryzicola | EC50 | 19.04 µg/mL | d-nb.info |

| 1,2,4-Oxadiazole derivative | SARS-CoV-2 | EC50 | 4.3 µM | ipbcams.ac.cnnih.gov |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. EC50 (Half-maximal effective concentration) refers to the concentration of a drug, antibody or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.

Antituberculosis and Antimalarial Investigations

The emergence of drug-resistant strains of Mycobacterium tuberculosis and Plasmodium falciparum necessitates the development of novel therapeutic agents. Researchers have explored 1,2,4-oxadiazole derivatives as a potential source of new antituberculosis and antimalarial drugs.

Antituberculosis Activity:

A series of new substituted 1,2,4-oxadiazol-3-ylmethyl-piperazin-1-yl-quinoline derivatives were synthesized and evaluated for their in vitro antitubercular potential against Mycobacterium tuberculosis H37Rv. researchgate.net Several of these compounds demonstrated remarkable activity, with minimum inhibitory concentration (MIC) values as low as 0.25 µg/ml. researchgate.net Specifically, compounds QD-19, QD-20, and QD-21 were particularly noteworthy for their potent activity. researchgate.net Further studies on one of the promising compounds, QD-18 (MIC of 0.5 µg/ml), confirmed its metabolic stability and oral bioavailability, highlighting the potential of this class of compounds for further development as antitubercular drugs. researchgate.net Other studies have also reported the anti-tubercular activity of 1,2,4-oxadiazole derivatives, further supporting their potential in this therapeutic area. researchgate.netnih.gov

Antimalarial Activity:

Derivatives of 1,2,4-oxadiazole have also been investigated for their efficacy against malaria parasites. One study focused on 3-(1,2,4-oxadiazole)-quinolone analogs and found that replacing a pyridyl group with a methyl substituent at the 3-position of the 1,2,4-oxadiazole ring led to a significant increase in antiplasmodial activity, with an EC₅₀ value of 0.019 μM. acs.org This highlights the importance of the 1,2,4-oxadiazole scaffold for antimalarial activity. acs.org Another study on N-acylhydrazone-1,2,4-oxadiazole derivatives identified a compound with an IC₅₀ value of 0.07μg/ml against a chloroquine-resistant strain of Plasmodium falciparum. globalresearchonline.net The 1,3,4-oxadiazole isomer has also shown promise in antimalarial research. globalresearchonline.netresearchgate.net

Anti-inflammatory and Analgesic Research

The anti-inflammatory and analgesic properties of 1,2,4-oxadiazole derivatives have been a significant area of research. These compounds have shown potential to alleviate pain and inflammation through various mechanisms.

Anti-inflammatory Activity:

Several studies have demonstrated the anti-inflammatory effects of 1,2,4-oxadiazole derivatives. For instance, some 5-amino-substituted 1,2,4-oxadiazoles, when converted to their acetamide (B32628) derivatives, exhibited significant anti-inflammatory activity (51% inhibition) in the carrageenan paw edema model. rjptonline.org Another study reported that certain 1,2,4-oxadiazole derivatives with a 3,4-dihydro-2H-chromen-2-amine moiety showed anti-inflammatory inhibition ranging from 37% to 42.5%. rjptonline.org Furthermore, research on 3,5-disubstituted-1,2,4-oxadiazoles revealed that compounds with a 3-cyclopentyloxy-4-methoxyphenyl group at the 3-position and a cyclic ring with heteroatoms at the 5-position exhibited good anti-inflammatory activity. rjptonline.org The 1,3,4-oxadiazole isomer has also been extensively studied for its anti-inflammatory properties, with some derivatives showing activity comparable to or even exceeding that of standard drugs like indomethacin (B1671933) and ibuprofen. mdpi.comresearchgate.netnih.govtandfonline.comrroij.com

Analgesic Activity:

In addition to their anti-inflammatory effects, many 1,2,4-oxadiazole derivatives have demonstrated significant analgesic properties. nih.gov For example, a series of imidazolyl-1,3,4-oxadiazoles and 1,2,4-triazoles were synthesized and evaluated for their analgesic activity using the writhing test. nih.gov Several of these compounds showed a noticeable reduction in writhing, indicating their potential as pain relievers. nih.gov Another study found that some 1,3,4-oxadiazole derivatives exhibited analgesic activity ranging from 44% to 71%, which was comparable to the 63.2% activity of acetylsalicylic acid. mdpi.com

| Compound Type | Key Structural Features | Observed Activity | Reference |

|---|---|---|---|

| 5-amino-substituted 1,2,4-oxadiazoles (acetamide derivatives) | Acetamide group | 51% inhibition in carrageenan paw edema model | rjptonline.org |

| 1,2,4-oxadiazoles with 3,4-dihydro-2H-chromen-2-amine moiety | 3,4-dihydro-2H-chromen-2-amine moiety | 37% to 42.5% anti-inflammatory inhibition | rjptonline.org |

| 3,5-disubstituted-1,2,4-oxadiazoles | 3-cyclopentyloxy-4-methoxyphenyl at 3-position, cyclic ring with heteroatoms at 5-position | Good anti-inflammatory activity | rjptonline.org |

| 1,3,4-oxadiazole derivatives | Varies | Activity comparable to or exceeding indomethacin and ibuprofen | mdpi.comresearchgate.netnih.govtandfonline.comrroij.com |

Central Nervous System (CNS) Applications

The versatility of the 1,2,4-oxadiazole scaffold extends to the central nervous system, with derivatives showing potential as anxiolytic, anticonvulsant, and muscarinic receptor agonists.

Anxiolytic and Anticonvulsant Activity:

Research has indicated that 1,2,4-oxadiazole derivatives can possess anxiolytic and anticonvulsant properties. eurekaselect.comresearchgate.netontosight.ai Some 3- and 5-aryl-1,2,4-oxadiazole derivatives have shown considerable activity in both pentylenetetrazole (PTZ) and maximal electroshock seizure (MES) models, which are used to screen for anticonvulsant drugs. rjptonline.org In the PTZ model, some compounds had an oral ED₅₀ of 25.5 mg/kg in rats, while in the MES model, an oral ED₅₀ of 14.6 mg/kg was observed. rjptonline.org Furthermore, certain 1,2,4-oxadiazole derivatives have been found to act as selective GABA potentiating compounds. rjptonline.org Another study reported that out of fourteen tested 1,2,4-oxadiazole derivatives with a 3,4-dihydro-2H-chromen-2-amine moiety, eight showed better anticonvulsant activity than diazepam. rjptonline.org In a separate study, a group of 1,2,4-oxadiazole derivatives that act as positive allosteric modulators of the mGlu4 receptor demonstrated significant anxiolytic-like properties. nih.gov

Muscarinic Receptor Agonism:

Derivatives of 1,2,4-oxadiazole have been synthesized and evaluated as potent and efficacious agonists for cortical muscarinic receptors. nih.gov These receptors are involved in various physiological functions, and their modulation is a target for treating a range of disorders. The research showed that the efficacy and binding of these compounds are significantly influenced by the structure and physicochemical properties of the cationic head group. nih.gov In a series of azabicyclic ligands, the exo-1-azanorbornane derivative was identified as one of the most efficacious and potent muscarinic agonists known. nih.gov

| Application | Compound Type | Key Findings | Reference |

|---|---|---|---|

| Anxiolytic/Anticonvulsant | 3- and 5-aryl-1,2,4-oxadiazoles | Active in PTZ (ED₅₀ = 25.5 mg/kg) and MES (ED₅₀ = 14.6 mg/kg) models. | rjptonline.org |

| Anxiolytic/Anticonvulsant | 1,2,4-oxadiazoles with 3,4-dihydro-2H-chromen-2-amine moiety | Eight out of fourteen compounds were more active than diazepam. | rjptonline.org |

| Anxiolytic | 1,2,4-oxadiazole mGlu4 receptor positive allosteric modulators | Demonstrated significant anxiolytic-like properties. | nih.gov |

| Muscarinic Receptor Agonism | 1,2,4-oxadiazole-based azabicyclic ligands | Exo-1-azanorbornane derivative is a highly potent and efficacious agonist. | nih.gov |

Other Noteworthy Biological Activities

Beyond the aforementioned applications, derivatives of 1,2,4-oxadiazole have been investigated for a variety of other biological activities, including vasodilator, cough suppressant, and immunomodulatory effects.

Vasodilator and Cough Suppressant Activity:

Certain 1,2,4-oxadiazole derivatives have been identified as having vasodilator properties. eurekaselect.comresearchgate.net For example, Butalamine, a 1,2,4-oxadiazole derivative, is known for its vasodilator effects. mdpi.com The first commercially available drug containing a 1,2,4-oxadiazole ring was Oxolamine, introduced as a cough suppressant. nih.gov Prenoxdiazine is another cough suppressant that contains the 1,2,4-oxadiazole scaffold. mdpi.com

Immunomodulatory Activity:

Recent research has explored the immunomodulatory potential of 1,2,4-oxadiazole derivatives. One study investigated the effects of a synthetic 1,2,4-oxadiazole derivative, N-cyclohexyl-3-(3-methylphenyl)-1,2,4-oxadiazole-5-amine, on murine bone marrow-derived macrophages (BMDMs). nih.gov The findings indicated that this compound could polarize macrophages to the M1 phenotype, which is associated with anti-tumoral activity, and induce the production of TNF-α. nih.gov This suggests that 1,2,4-oxadiazole derivatives could have potential as immunotherapeutic agents. nih.govresearchgate.net

Computational Chemistry and Structure Activity Relationship Sar Studies of 1,2,4 Oxadiazole 3 Carboxylic Acid Derivatives

Molecular Docking and Dynamics Simulations for Target Identification and Ligand-Binding Predictions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict how a ligand, such as a 1,2,4-oxadiazole (B8745197) derivative, binds to a protein target and to assess the stability of the resulting complex. These methods have been crucial in identifying and validating targets and in elucidating the binding modes of this class of compounds.

Molecular docking studies have successfully predicted the binding of 1,2,4-oxadiazole derivatives to a range of biological targets. For instance, derivatives containing an aryl carboxylic acid moiety were designed as inhibitors of the papain-like protease (PLpro) of SARS-CoV-2. ipbcams.ac.cnnih.gov Docking models showed that the nitrogen atom of the oxadiazole ring could form a hydrogen bond with Gln269 in the PLpro active site, while the introduction of a cyclohexane (B81311) carboxylic acid fragment allowed for an additional hydrogen bond with Arg166, potentially increasing binding affinity. ipbcams.ac.cn In another study, 1,2,4-oxadiazole derivatives were identified as potential inhibitors of Leishmania infantum enzymes, with molecular docking revealing a high affinity for sterol 14-alpha demethylase (CYP51). mdpi.com Similarly, docking has been used to guide the design of 1,2,4-oxadiazole-linked 5-fluorouracil (B62378) derivatives as anticancer agents, with simulations showing hydrogen bond interactions with key residues like Asp1044. nih.gov

Molecular dynamics (MD) simulations complement docking by providing insights into the dynamic behavior and stability of the ligand-protein complex over time. For a series of 1,2,4-oxadiazole-based EGFR inhibitors, MD simulations were performed on compounds with varying docking scores. dovepress.com The most active compound, 7a, was found to retain its hydrogen bonds for a longer duration and form a more stable complex, as indicated by low Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) values. dovepress.com In a study targeting Anopheles gambiae 3-hydroxykynurenine transaminase (Ag3HKT) for larvicidal agents, MD simulations were used to calculate the total binding energies for top hits. A 2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]cyclopentane-1-carboxylic acid derivative was identified as a promising candidate with a calculated binding energy (ΔGbind) of -24.26 kcal/mol, significantly better than a previously reported inhibitor. researchgate.net These simulations are essential for confirming that the binding pose predicted by docking is stable and for refining the understanding of the intermolecular interactions that drive binding. mdpi.comdovepress.comresearchgate.net

| Derivative Type | Biological Target | Key Findings from Docking/MD | Reference |

|---|---|---|---|

| 1,2,4-Oxadiazole with aryl carboxylic acid | SARS-CoV-2 PLpro | Oxadiazole N forms H-bond with Gln269. Carboxylic acid moiety forms H-bond with Arg166. | ipbcams.ac.cn |

| 2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]cyclopentane-1-carboxylic acid | Anopheles gambiae 3HKT | Binding energy of -8.25 kcal/mol (docking) and total binding energy of -24.26 kcal/mol (MD simulation). | researchgate.net |

| 1,2,4-Oxadiazole-based derivatives | EGFR Kinase | MD simulations confirmed stable binding for active compounds, which retained key H-bonds over time. | dovepress.com |

| 1,2,4-Oxadiazole linked 5-fluorouracil | Anticancer Target | Docking showed H-bond interactions with key residues like Asp1044. | nih.gov |

| Novel 1,2,4-oxadiazole derivatives | Leishmania infantum CYP51 | Docking revealed high affinity for the CYP51 enzyme, which was confirmed by MD simulations for stability. | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. For 1,2,4-oxadiazole derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA) have been particularly valuable in designing new analogues with improved potency. nih.govconicet.gov.arnih.gov

An extensive 3D-QSAR study was conducted on a series of 102 1,2,4-oxadiazole antibacterials that target penicillin-binding proteins (PBPs) in Gram-positive bacteria. nih.govconicet.gov.ar The activity was expressed as pMIC against S. aureus. nih.gov Multiple models were built using different charge calculation methods, with the CoMFA model based on MMFF94 charges showing strong predictive power (r²_pred = 0.77). conicet.gov.ar The CoMFA contour maps provided clear guidelines for optimization:

Steric Properties : A bulky para-substituent at the 3-position of the phenyl ring was favorable for activity. Conversely, large substitutions at the para-position of the 5-phenyl ring were not tolerated. nih.gov

Electrostatic Properties : The model indicated that a positive charge was favored at the para-position of the 5-phenyl ring. nih.gov

In another study on 120 1,2,4-oxadiazole derivatives as inhibitors of Sortase A (SrtA), a kNN-MFA based 3D-QSAR model was developed. nih.govbohrium.com This model demonstrated good internal and external predictive ability, with a q² of 0.6319 and a pred_r² of 0.5479. The resulting contour maps highlighted that hydrophobic substituents were essential for activity in one region of the molecule, while hydrogen-bond donor moieties were crucial in another. nih.gov These QSAR models serve as powerful predictive tools, allowing researchers to prioritize the synthesis of compounds that are most likely to exhibit high biological activity, thereby accelerating the drug discovery process. nih.govnih.gov

| QSAR Model | Target/Activity | q² (Cross-validated r²) | r² (Non-cross-validated r²) | r²_pred (External validation) | Reference |

|---|---|---|---|---|---|

| CoMFA (MMFF94 charges) | Antibacterial (anti-S. aureus) | 0.70 | 0.85 | 0.77 | conicet.gov.ar |

| CoMSIA (MMFF94 charges) | Antibacterial (anti-S. aureus) | 0.66 | 0.90 | 0.58 | nih.gov |

| kNN-MFA | Sortase A Inhibition | 0.6319 | 0.9235 | 0.5479 | nih.gov |

Bioisosteric Replacement Strategies and Their Impact on Biological Profile

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a cornerstone of medicinal chemistry. The 1,2,4-oxadiazole ring is widely recognized as a versatile bioisostere, particularly for ester and amide groups. researchgate.netnih.govrjptonline.orgscispace.com This replacement is often employed to enhance metabolic stability, as the oxadiazole ring is resistant to hydrolysis by esterases and amidases. researchgate.netnih.gov

The 1,2,4-oxadiazole nucleus can mimic the hydrogen bonding capabilities of amides and esters, which is crucial for maintaining interactions with biological targets. researchgate.netrjptonline.org This strategy has been successfully applied in various therapeutic areas. For example, in the development of neuroprotective MAO-B inhibitors, replacing an amide linkage with a 1,2,4-oxadiazole ring led to the most potent and selective compound in the series. nih.gov This substitution not only maintained the necessary structural conformation for activity but also improved hydrolytic stability. nih.gov While less common, the 1,2,4-oxadiazole ring can also serve as a bioisostere for a carboxylic acid moiety. lew.ro

Furthermore, bioisosteric replacement can be applied to the oxadiazole ring itself. A systematic comparison of 1,2,4-oxadiazole and 1,3,4-oxadiazole (B1194373) isomers revealed significant differences in their physicochemical properties. rsc.orgacs.org The 1,3,4-oxadiazole isomers consistently showed lower lipophilicity, better metabolic stability, and reduced inhibition of the hERG channel compared to their 1,2,4-oxadiazole counterparts. rsc.orgacs.org However, this switch can impact biological activity; in a series of CB2 receptor ligands, replacing a central 1,2,4-oxadiazole with a 1,3,4-oxadiazole resulted in a 10- to 50-fold decrease in binding affinity, although the resulting compound retained high selectivity. rsc.org This highlights that the success of any bioisosteric replacement is highly context-dependent and must be evaluated on a case-by-case basis.

| Original Group | Bioisosteric Replacement | Primary Rationale/Impact | Example Context | Reference |

|---|---|---|---|---|

| Ester / Amide | 1,2,4-Oxadiazole | Increased metabolic and hydrolytic stability. Mimics H-bonding. | General drug design, MAO-B inhibitors. | researchgate.netnih.govnih.gov |

| Carboxylic Acid | 1,2,4-Oxadiazole | Act as a stable, acidic mimic. | General drug design. | lew.ro |

| 1,2,4-Oxadiazole | 1,3,4-Oxadiazole | Lower lipophilicity, improved metabolic stability, reduced hERG inhibition. | CB2 receptor ligands. | rsc.orgacs.org |

In Silico Screening and Library Design for Novel Chemical Entities

In silico screening, also known as virtual screening, is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach significantly accelerates the initial stages of drug discovery by narrowing down the number of compounds that need to be synthesized and tested experimentally.

Structure-based and ligand-based virtual screening approaches have been effectively used to identify novel 1,2,4-oxadiazole derivatives. In one successful campaign, a combined structure- and ligand-based in silico approach was used to screen commercially available compounds, leading to the identification of 1,2,4-oxadiazole derivatives as non-covalent inhibitors of the human 20S proteasome. nih.govresearchgate.neteurekaselect.com Subsequent optimization of these hits resulted in a potent and selective inhibitor with a Ki of 26.1 nM. nih.gov

In another example, structure-based virtual screening was employed to discover novel inhibitors for RIPK1, a kinase involved in necroptosis and inflammation. researchgate.net This screening identified a hit with a 5-(1-benzyl-1H-imidazol-4-yl)-1,2,4-oxadiazole scaffold that inhibited RIPK1 with an IC50 value of 1.3 μM. researchgate.net This provided a novel and promising starting point for further lead optimization. researchgate.net

Virtual screening is also integral to the design of compound libraries. By starting with a known scaffold, such as the 1,2,4-oxadiazole core, and computationally enumerating a vast chemical space of possible substituents, large virtual libraries can be created. These libraries can then be filtered based on drug-like properties (e.g., Lipinski's rule of five) and docked into a target's binding site to prioritize candidates for synthesis. For instance, a library of over 1500 1,2,4-oxadiazole derivatives was designed and screened in silico to identify potential EGFR inhibitors, leading to the selection of 14 promising molecules for synthesis and in vitro testing. dovepress.com This integration of library design and virtual screening streamlines the discovery of novel chemical entities with desired biological activities. researchgate.net

Applications in Interdisciplinary Scientific Fields

Medicinal Chemistry and Drug Discovery Platforms

The 1,2,4-oxadiazole (B8745197) ring is a prominent structural motif in medicinal chemistry, recognized for its ability to serve as a bioisosteric replacement for amide and ester groups, thereby improving the pharmacokinetic properties of drug candidates. nih.govnih.gov Its derivatives have been investigated for a multitude of therapeutic applications, including anticancer, anti-inflammatory, antiviral, and antimicrobial agents. nih.govtandfonline.com

Role as a Privileged Scaffold for Lead Compound Identification

The 1,2,4-oxadiazole nucleus is considered a "privileged scaffold" in drug discovery. nih.govresearchgate.net This designation stems from its ability to bind to a variety of biological targets with high affinity, making it a valuable starting point for the identification of new lead compounds. nih.gov The structural rigidity and electronic properties of the oxadiazole ring contribute to its favorable interactions with enzymes and receptors. tandfonline.com

A notable example is the development of 1,2,4-oxadiazole derivatives as inhibitors of papain-like protease (PLpro), a key enzyme in the life cycle of SARS-CoV-2. ipbcams.ac.cnacs.org By incorporating the 1,2,4-oxadiazole moiety, researchers have designed potent inhibitors with improved metabolic stability and antiviral activity. ipbcams.ac.cnacs.org Specifically, the introduction of an aryl carboxylic acid moiety to the 1,2,4-oxadiazole scaffold has been shown to enhance enzymatic inhibition and affinity for PLpro. ipbcams.ac.cnacs.org

Chemical Libraries and Combinatorial Chemistry in Drug Development

The amenability of the 1,2,4-oxadiazole core to various synthetic modifications makes it an ideal candidate for the construction of chemical libraries. acs.org Combinatorial chemistry approaches, which involve the parallel synthesis of a large number of related compounds, have been employed to generate diverse libraries of 1,2,4-oxadiazole derivatives. acs.org These libraries serve as a rich source for high-throughput screening campaigns aimed at identifying novel drug candidates. acs.org

The one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from nitriles and carboxylic acids has been optimized for parallel chemistry, enabling the rapid generation of large compound libraries. acs.org This methodology has facilitated the creation of a virtual library of nearly 5 million synthesizable drug-like 3,5-disubstituted 1,2,4-oxadiazoles, significantly expanding the chemical space available for drug discovery. acs.org

Optimization of Therapeutic Efficacy through Structural Modification

Structural modification of the 1,2,4-oxadiazole scaffold is a key strategy for optimizing the therapeutic efficacy of drug candidates. nih.govipbcams.ac.cn By systematically altering the substituents on the oxadiazole ring, medicinal chemists can fine-tune the compound's pharmacological properties, such as potency, selectivity, and metabolic stability. ipbcams.ac.cn

In the context of SARS-CoV-2 PLpro inhibitors, structure-activity relationship (SAR) studies have revealed that the introduction of specific functional groups, such as a carboxylic acid on an aryl substituent, can significantly improve inhibitory activity. ipbcams.ac.cn For instance, derivatives like compounds 13f and 26r demonstrated potent PLpro inhibition and antiviral activity against SARS-CoV-2 variants, along with good metabolic stability and plasma exposure in mice. ipbcams.ac.cnacs.org These findings underscore the importance of structural optimization in developing effective antiviral agents. ipbcams.ac.cn

Agrochemical Development for Crop Protection

Beyond its applications in medicine, the 1,2,4-oxadiazole scaffold has also emerged as a valuable tool in the development of new agrochemicals. researchgate.net Derivatives of 1,2,4-oxadiazole have demonstrated a broad spectrum of biological activities relevant to crop protection, including nematicidal, fungicidal, and antibacterial properties. researchgate.netresearchgate.net

The commercial nematicide tioxazafen, which features a 1,2,4-oxadiazole core, highlights the potential of this chemical class in agriculture. researchgate.netresearchgate.net Researchers have synthesized numerous 1,2,4-oxadiazole derivatives and evaluated their efficacy against various plant pathogens. researchgate.net For example, certain derivatives have shown significant nematocidal activity against the root-knot nematode Meloidogyne incognita and antifungal activity against Rhizoctonia solani. researchgate.net Furthermore, some compounds exhibited strong antibacterial effects against Xanthomonas oryzae pv. oryzae, the causative agent of bacterial blight in rice. researchgate.net The development of 1,2,4-oxadiazole-based compounds offers a promising avenue for discovering novel and effective crop protection agents. researchgate.net

Materials Science Research and Advanced Functional Materials

The unique chemical and physical properties of the 1,2,4-oxadiazole ring also make it an attractive component in the design of advanced functional materials. tandfonline.com The thermal and chemical stability of the oxadiazole ring, coupled with its electronic characteristics, has led to its incorporation into various materials with potential applications in electronics and photonics. nih.govtandfonline.com

While the primary focus of 1,2,4-oxadiazole research has been in the life sciences, its utility in materials science is a growing area of interest. For example, the synthesis of 3-aryl-5-chloromethyl-1,2,4-oxadiazole compounds has been explored for the creation of new thioether derivatives. researchgate.net The versatility of the 1,2,4-oxadiazole ring suggests its potential for creating novel polymers and organic materials with tailored electronic and optical properties. nih.govtandfonline.com

常见问题

Q. Advanced Optimization

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency by stabilizing ionic intermediates .

- Catalysts : POCl₃ or AlCl₃ accelerates ring closure but requires strict moisture control to avoid side reactions .

- Yield Challenges : Substituent steric effects (e.g., bromine in 5-(5-bromo-2-methylphenyl) derivatives) can reduce yields to 50–70%, necessitating purification via recrystallization .

How can researchers validate the molecular structure of this compound derivatives, and what analytical contradictions might arise?

Q. Basic Characterization

- X-ray Crystallography : Used to resolve ambiguities in ring conformation and substituent orientation (e.g., 5-phenyl-1,2,4-oxadiazole-3-carboxamide structure confirmed via single-crystal analysis) .

- NMR/FT-IR : Carboxylic acid protons appear at δ 12–13 ppm (¹H NMR), while C=O stretches near 1700 cm⁻¹ (FT-IR) .

Q. Advanced Contradictions

- Tautomerism : The oxadiazole ring may exhibit keto-enol tautomerism, leading to conflicting spectral data. For example, NH signals in carboxamide intermediates can overlap with solvent peaks, complicating interpretation .

- Crystallographic vs. Computational Data : Discrepancies between experimental (X-ray) and DFT-optimized structures may arise due to crystal packing forces .

What methodologies are used to assess the bioactivity of this compound derivatives, and how do substituents modulate activity?

Q. Basic Assays

- Enzyme Inhibition : Derivatives like 5-((4-(3,4-dichloro-5-methylpyrrole-2-carboxamido)phenyl)amino)-1,2,4-oxadiazole-3-carboxylic acid are screened against targets (e.g., DNA gyrase) via fluorescence polarization or microplate assays (IC₅₀ values reported in µM ranges) .

- Antimicrobial Testing : MIC (Minimum Inhibitory Concentration) assays using Gram-positive/negative bacterial strains .

Q. Advanced Structure-Activity Relationship (SAR)